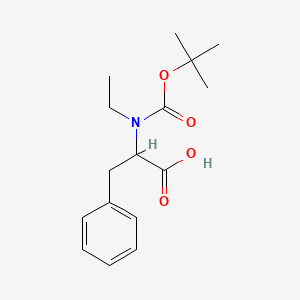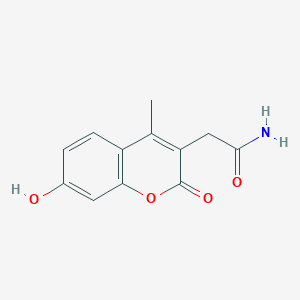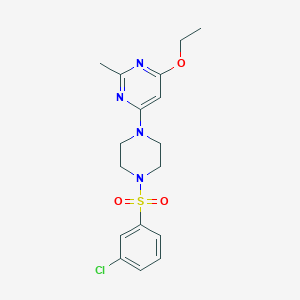![molecular formula C19H20N4O4S B2826674 N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide CAS No. 32061-15-7](/img/structure/B2826674.png)
N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide” is a compound that has been synthesized and characterized in scientific research . It is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups, including a carbonyl moiety .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction of the amine group in 4-aminoantipyrine with suitable aldehydes or ketones has produced different Schiff base derivatives with aromatic or aliphatic substituents .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-aminoantipyrine with benzoylisothiocynate . The ratio between the two isomers was found to be about 50:50 .Physical and Chemical Properties Analysis
The compound has a molecular formula of C24H21N5O2S and a molecular weight of 443.531 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Hydrogen Bonding
Molecular Conformations and Hydrogen Bonding in Derivatives The study by Narayana et al. (2016) explored the molecular conformations and hydrogen bonding in derivatives of N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide. The derivatives demonstrated a range of molecular conformations and were characterized by different hydrogen bonding patterns, forming structures from zero-dimensional aggregates to two-dimensional sheets. This study highlights the versatile nature of these compounds in forming diverse molecular structures due to hydrogen bonding, contributing to the understanding of their potential applications in scientific research (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Ligand Synthesis and Metal Complexes
Synthesis and Characterization of Metal Complexes Sarhan, Lateef, and Waheed (2017) synthesized a new ligand derived from this compound and explored its metal complexes. The study provided insights into the ligand's structure and its ability to form octahedral complexes with transition metals, suggesting potential applications in materials science and catalysis (Sarhan, Lateef, & Waheed, 2017).
Synthesis and Biological Activity
Antibacterial and Antitumor Applications Bondock, Rabie, Etman, and Fadda (2008) utilized a derivative of this compound as a key intermediate to synthesize various heterocycles. These compounds were evaluated for their antibacterial activity, revealing their potential in developing new antimicrobial agents. Additionally, novel antitumor acetamide derivatives containing the biologically active pyrazole moiety were synthesized and demonstrated significant antitumor activity, indicating the compound's relevance in pharmaceutical research (Bondock, Rabie, Etman, & Fadda, 2008).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities and applications. As a derivative of 4-aminoantipyrine, which has been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity , this compound may also have potential in these areas.
Wirkmechanismus
Target of Action
The compound was characterized by single crystal xrd analysis
Mode of Action
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids .
Biochemical Pathways
The compound’s interaction with ampicillin-ctx-m-15 suggests it may have a role in antibiotic resistance pathways .
Result of Action
The compound showed good binding interaction with ampicillin-ctx-m-15 , suggesting potential antimicrobial activity.
Biochemische Analyse
Biochemical Properties
It has been shown that the compound has good binding interaction with targeted amino acids . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It has been shown to have good binding interaction with targeted amino acids , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
N-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-13-18(19(25)23(22(13)3)16-7-5-4-6-8-16)21-28(26,27)17-11-9-15(10-12-17)20-14(2)24/h4-12,21H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFIYSFRASPONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide](/img/structure/B2826593.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2826594.png)
![Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate](/img/structure/B2826595.png)
![2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B2826596.png)


![3-chloro-2-({2-[5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2826602.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2826603.png)


![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(3-phenylpropyl)urea](/img/structure/B2826611.png)


